molecular formula C11H8O4 B2405358 1,8-Dihydroxynaphthalene-2-carboxylic acid CAS No. 856074-98-1

1,8-Dihydroxynaphthalene-2-carboxylic acid

Cat. No. B2405358
CAS RN: 856074-98-1
M. Wt: 204.181
InChI Key: XZBCNRVJDCCKBU-UHFFFAOYSA-N
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Description

1,8-Dihydroxynaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 856074-98-1 . It has a molecular weight of 204.18 and is typically in the form of a powder . The IUPAC name for this compound is 1,8-dihydroxy-2-naphthoic acid .


Molecular Structure Analysis

The InChI code for 1,8-Dihydroxynaphthalene-2-carboxylic acid is 1S/C11H8O4/c12-8-3-1-2-6-4-5-7 (11 (14)15)10 (13)9 (6)8/h1-5,12-13H, (H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,8-Dihydroxynaphthalene-2-carboxylic acid is a powder with a melting point of 170-172°C . It is stored at room temperature .

Scientific Research Applications

Chemical Properties

1,8-Dihydroxynaphthalene-2-carboxylic acid has a molecular weight of 204.18 and a melting point of 170-172°C . It is a powder that is stored at room temperature .

Antioxidant Activity

1,8-Dihydroxynaphthalene-2-carboxylic acid is used in the creation of artificial allomelanin, a class of nitrogen-free melanin often found in fungi . This artificial allomelanin, known as poly-DHN (PDHN), has been indicated as a better radical quencher than polydopamine (PDA), a melanin model obtained by the polymerization of dopamine (DA) . The chemical mechanisms underlying this difference are still being researched .

Nanoparticle Creation

Polymerization of 1,8-Dihydroxynaphthalene-2-carboxylic acid results in the formation of poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP) . These nanoparticles have been reported to be better scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals than PDA-NP .

Reactive Oxygen Species (ROS) Regulation

PDHN-NP have demonstrated a higher antioxidant efficiency with respect to PDA-NP against alkylperoxyl (ROO •) and hydroperoxyl (HOO •) radicals . These radicals are involved in the propagation of peroxidation in real conditions . The antioxidant capacity of PDHN-NP in water is 0.8 mmol/g (ROO • radicals quenched by 1 g of PDHN-NP), with a rate constant of 3 × 10^5 M^−1 s^−1 for each reactive moiety .

Medical and Cosmetic Applications

Due to their antioxidant activity, melanins like PDHN have great potential as chemopreventive agents against oxidative stress . This makes them suitable for medical and cosmetic applications .

Naphthalene Catabolic Pathway

1,8-Dihydroxynaphthalene-2-carboxylic acid is involved in the naphthalene catabolic pathway . It catalyzes the meta-cleavage of 1,2-dihydroxynaphthalene (1,2-DHN) to yield 2-hydroxychromene-2-carboxylic acid .

Safety and Hazards

The safety information for 1,8-Dihydroxynaphthalene-2-carboxylic acid indicates that it is potentially dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The antioxidant activity of 1,8-Dihydroxynaphthalene-2-carboxylic acid could be a potential area of future research, given the antioxidant properties of related compounds . Further studies could also explore its potential applications in medical and cosmetic fields due to its stable and non-toxic nature .

Mechanism of Action

Target of Action

1,8-Dihydroxynaphthalene-2-carboxylic acid (1,8-DHN) is a type of dihydroxyphenol derivative that exhibits significant acidity and strong nucleophilicity . It has the potential to form a corresponding dianion under alkaline conditions, which has a certain coordination ability and can form corresponding complexes with transition metals .

Mode of Action

The artificial allomelanin obtained by the polymerization of 1,8-DHN, known as poly-DHN (PDHN), has been recently indicated as a better radical quencher than polydopamine (PDA), a melanin model obtained by the polymerization of dopamine (DA) . The chemical mechanisms underlying this difference are unclear .

Biochemical Pathways

The biochemical pathways of 1,8-DHN involve the polymerization of 1,8-DHN to form PDHN . This process is significant in the formation of melanins, stable and non-toxic pigments with great potential as chemopreventive agents against oxidative stress .

Result of Action

The result of the action of 1,8-DHN is the formation of PDHN, which has been shown to be a better radical quencher than PDA . This indicates that PDHN could have potential applications in medical and cosmetic applications as a chemopreventive agent against oxidative stress .

Action Environment

The action of 1,8-DHN and its resulting PDHN is influenced by the pH of the environment. For instance, PDHN nanoparticles (PDHN-NP) present a higher antioxidant efficiency with respect to PDA-NP against alkylperoxyl (ROO•) radicals in water at pH 7.4 . This suggests that the action, efficacy, and stability of 1,8-DHN and its resulting PDHN are influenced by environmental factors such as pH .

properties

IUPAC Name

1,8-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBCNRVJDCCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856074-98-1
Record name 1,8-dihydroxynaphthalene-2-carboxylic acid
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